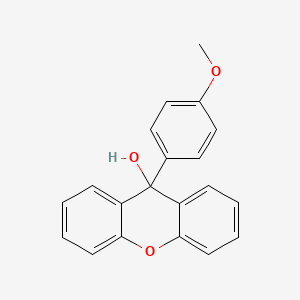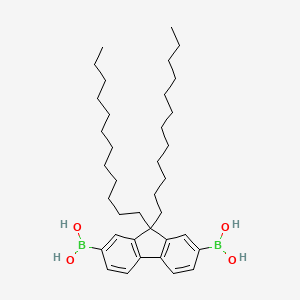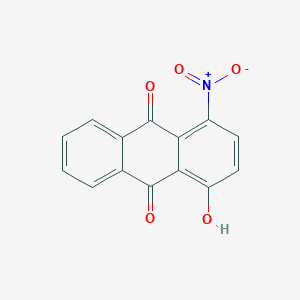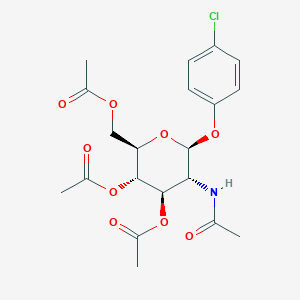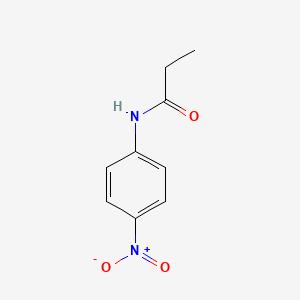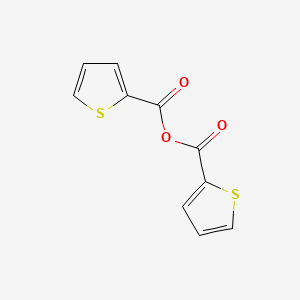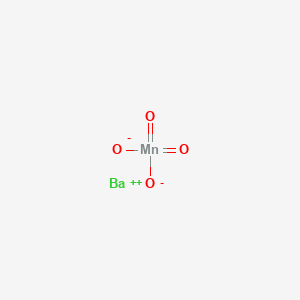
Barium manganate
Descripción general
Descripción
- Barium manganate (BaMnO₄) is an inorganic compound with the formula BaMnO₄.
- It is used as an oxidant in organic chemistry.
- It belongs to a class of compounds known as manganates, where manganese resides in a +6 oxidation state.
Synthesis Analysis
- Barium manganate can be prepared from potassium manganate and barium chloride by salt metathesis:
BaCl₂ + K₂MnO₄ → 2KCl + BaMnO₄↓ - The resulting insoluble barium manganate is a dark blue powder.
Molecular Structure Analysis
- The manganate (VI) ion (MnO₄²⁻) is tetrahedral with bond angles of approximately 109.5°.
- Mn−O bond lengths in BaMnO₄ and K₂MnO₄ are identical at 1.66 Å.
- Barium manganate is isomorphous with BaCrO₄ and BaSO₄.
Chemical Reactions Analysis
- Barium manganate is a powerful oxidant in organic synthesis.
- It efficiently and selectively oxidizes various functional groups:
- Alcohols to carbonyls
- Diols to lactones
- Thiols to disulfides
- Aromatic amines to azo-compounds
- Hydroquinone to p-benzoquinone
- Benzylamine to benzaldehyde
- Hydrazones to diazo compounds, etc.
- It does not oxidize saturated hydrocarbons, alkenes, unsaturated ketones, or tertiary amines.
Physical And Chemical Properties Analysis
- Barium manganate appears as a dark blue or green to black crystals.
- It is indefinitely stable, active, and can be stored for months in dry conditions.
Aplicaciones Científicas De Investigación
1. Oxidation of Organic Compounds
- Summary of Application : Barium manganate is used as an efficient oxidizing reagent in the oxidation of organic compounds . It is used to convert benzylic, aromatic allylic alcohols, propargylic alcohols, and acyloins to their corresponding carbonyl compounds .
- Methods of Application : BaMnO4 is added to a solution of alcohols in CH2Cl2 at room temperature and stirred for 4–16 hours to result in the formation of the carbonyl compounds .
- Results or Outcomes : The oxidation reactions using BaMnO4 result in the formation of carbonyl compounds in 80–95% yields .
2. Oxidation of Thiazolines and Oxazolines
- Summary of Application : Barium manganate is used in the oxidation of thiazolines and oxazolines to prepare aromatic thiazol and oxazole heterocycles .
- Results or Outcomes : The oxidation of thiazolines and oxazolines using BaMnO4 leads to the preparation of aromatic thiazol and oxazole heterocycles .
3. Anode Electrocatalyst in Solid Oxide Steam Electrolysis Cell
- Summary of Application : High-valence-state Mn (V) oxide, barium manganate (V) (Ba3(MnO4)2), is examined as an anode electrocatalyst of a H±conducting solid oxide steam electrolysis cell (H-SOEC) .
4. Oxidative Cyclization of Benzylideneamino Anilines
- Summary of Application : Barium manganate is used in the oxidative cyclization of benzylideneamino anilines for the synthesis of benzimidazoles .
5. Oxidation of Thiols
- Summary of Application : Barium manganate is used in the oxidation of thiols for the preparation of symmetrical disulfides .
6. Synthesis of Inorganic Pigment Manganese Blue
- Summary of Application : Barium manganate was used as a reagent in the synthesis of the inorganic pigment manganese blue, which is no longer produced on an industrial scale .
7. Oxidation of Anilines
- Summary of Application : Barium manganate is used in the oxidation of anilines to their azo compounds .
8. Oxidation of Cinnamyl Alcohol
- Summary of Application : Barium manganate is used in the oxidation of cinnamyl alcohol to cinnamaldehyde .
9. Oxidation of Benzyl Propargyl Alcohols
Safety And Hazards
- Barium compounds are toxic to mammals.
- Soluble barium salts are particularly hazardous.
- Barium sulfate is used as a radiocontrast agent in medical imaging.
Direcciones Futuras
- Research on novel applications and optimization of its use in organic synthesis.
Propiedades
IUPAC Name |
barium(2+);dioxido(dioxo)manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.Mn.4O/q+2;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCNKSMCIZCVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mn](=O)(=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaMnO4 | |
| Record name | barium manganate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Barium_manganate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801046691 | |
| Record name | Barium manganese oxide (BaMnO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801046691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium manganate | |
CAS RN |
7787-35-1 | |
| Record name | Barium manganate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganic acid (H2MnO4), barium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium manganese oxide (BaMnO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801046691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium manganate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BARIUM MANGANATE(VI) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6Q81342Z4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[3-[[[(Dimethylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-N,N-dimethyl-urea](/img/structure/B1587085.png)
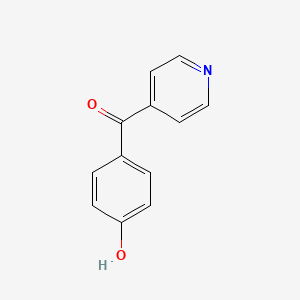
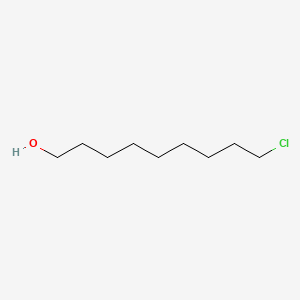
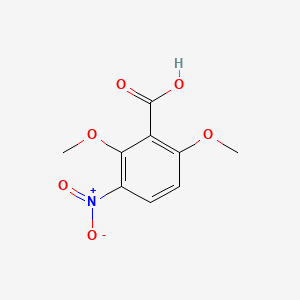
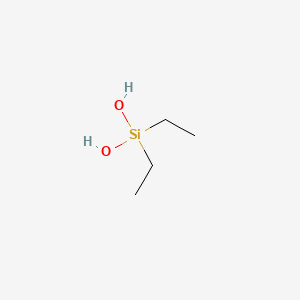
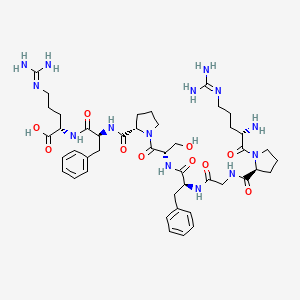
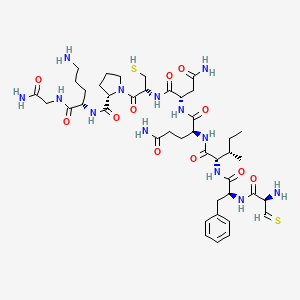
![[4-(methoxycarbamoyl)phenyl]boronic Acid](/img/structure/B1587093.png)
